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Compound Name: 3,5-Bis(benzyloxy)picolinic acid

Cat. No.: B3026500 Get Quote

An In-Depth Technical Guide to the Theoretical Properties of 3,5-Bis(benzyloxy)picolinic Acid

Abstract
This technical guide provides a comprehensive analysis of the theoretical properties of 3,5-
Bis(benzyloxy)picolinic acid, a heterocyclic compound of significant interest in medicinal

chemistry and materials science. In the absence of extensive empirical data in public literature,

this document synthesizes predicted physicochemical, spectroscopic, and structural

characteristics derived from established computational methods and analysis of analogous

structures. The guide is intended for researchers, scientists, and drug development

professionals, offering foundational data to inform experimental design, synthetic strategy, and

evaluation of this molecule's potential as a therapeutic agent or advanced intermediate. We will

explore its molecular structure, predicted ADME-relevant properties (pKa, logP, PSA), a full

theoretical spectroscopic profile (¹H NMR, ¹³C NMR, IR, MS), and a proposed computational

workflow for further in-silico investigation.

Introduction: The Scientific Rationale
3,5-Bis(benzyloxy)picolinic acid belongs to the pyridinecarboxylic acid class of compounds,

with picolinic acid (pyridine-2-carboxylic acid) as its core scaffold. Picolinic acid and its

derivatives are not merely synthetic curiosities; they are endogenous metabolites of tryptophan

and are known to possess a wide array of biological activities, including neuroprotective,

immunological, and antiproliferative effects.[1][2] The core picolinic acid structure is a bidentate

chelating agent, a property that often underpins its biological function.[2]
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The introduction of two benzyloxy groups at the 3 and 5 positions of the pyridine ring

dramatically alters the molecule's electronic and steric landscape. The benzyloxy moiety is a

common functional group in medicinal chemistry, often introduced to modulate lipophilicity,

introduce specific binding interactions (e.g., pi-stacking), or act as a protecting group.[3] The

strategic placement of these bulky, lipophilic groups on the polar picolinic acid core suggests a

molecule designed with intent—potentially to enhance membrane permeability, target specific

protein pockets, or serve as a precursor for more complex molecular architectures.[4][5]

Understanding its theoretical properties is the critical first step in unlocking this potential,

providing a predictive framework that saves significant time and resources in the laboratory.

Molecular Structure and Core Properties
The foundational attributes of a molecule dictate its behavior. 3,5-Bis(benzyloxy)picolinic
acid is structured around a central pyridine ring, functionalized with a carboxylic acid at the 2-

position and two benzyloxy ether linkages at the 3 and 5-positions.

Figure 1: Chemical Structure of 3,5-Bis(benzyloxy)picolinic acid.

The key structural and molecular identifiers for this compound are summarized below.

Property Value Source(s)

CAS Number 1000025-93-3 [6][7]

Molecular Formula C₂₀H₁₇NO₄ [6]

Molecular Weight 335.36 g/mol [8]

Appearance
Predicted: White to off-white

solid

Predicted Physicochemical Properties for Drug
Development
A molecule's potential as a therapeutic agent is heavily influenced by its physicochemical

properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The
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following properties are predicted based on the molecule's structure and are crucial for

assessing its "drug-likeness".
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Predicted Property Value
Rationale & Implication for
Drug Development

pKa (acidic) ~3.5 - 4.5

The carboxylic acid is the

primary acidic proton. The

parent picolinic acid has a pKa

around 1.0, but this is for the

pyridinium ion; the carboxylic

acid pKa is ~5.4. The electron-

withdrawing nature of the

pyridine nitrogen increases the

acidity of the carboxyl group

compared to benzoic acid

(~4.2). The two benzyloxy

groups are weakly electron-

donating via resonance but

their inductive effect is

minimal. The predicted pKa

suggests the molecule will be

ionized at physiological pH

(7.4), which is critical for

aqueous solubility.[9]

cLogP (Lipophilicity) ~3.8 - 4.5

The octanol-water partition

coefficient (LogP) is a measure

of a drug's lipophilicity. The

parent picolinic acid is

relatively polar (LogP ≈ 0.72).

[9] The addition of two large,

nonpolar benzyl groups will

substantially increase the

lipophilicity, driving the cLogP

into a range often associated

with good membrane

permeability, but potentially

posing a risk for poor aqueous

solubility if not balanced by

polar groups.
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Topological Polar Surface Area

(TPSA)
69.5 Å²

TPSA is a key predictor of

passive membrane transport.

[10][11] A TPSA of less than

140 Å² is a criterion for good

oral bioavailability.[12] The

calculated value of 69.5 Å²

(from the carboxylic acid and

two ether oxygens) is well

within the desired range,

suggesting that the molecule

has a high probability of good

cell permeability.

Rotatable Bonds 6

The number of rotatable bonds

is an indicator of molecular

flexibility. A count of 10 or

fewer is generally preferred for

good oral bioavailability.[13]

With 6 rotatable bonds (two C-

O, two O-CH₂, and two CH₂-

Ph bonds), the molecule

possesses significant

conformational flexibility,

allowing it to adapt its shape to

bind to a target or cross a

membrane. This "chameleonic"

behavior is crucial for larger

molecules.[14]

Predicted Spectroscopic Profile
Spectroscopic analysis is the cornerstone of chemical identification. While experimental spectra

for this specific molecule are not publicly available, a theoretical profile can be constructed

based on well-established principles and data from analogous compounds.[1][15]

Proton Nuclear Magnetic Resonance (¹H NMR)
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The predicted ¹H NMR spectrum in a solvent like CDCl₃ would show distinct signals for each

unique proton environment.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Broad Singlet 1H COOH

~8.1-8.2 Doublet (d) 1H H-6 (Pyridine)

~7.30 - 7.50 Multiplet (m) 10H Phenyl H's (2 x C₆H₅)

~7.1-7.2 Doublet (d) 1H H-4 (Pyridine)

~5.20 Singlet (s) 2H O-CH₂ (C5-position)

~5.15 Singlet (s) 2H O-CH₂ (C3-position)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR would complement the proton data, identifying each unique carbon environment.

Chemical Shift (δ, ppm) Assignment

~165-168 C=O (Carboxylic Acid)

~158 C-5 (Pyridine, C-O)

~155 C-3 (Pyridine, C-O)

~148 C-2 (Pyridine, C-COOH)

~140 C-6 (Pyridine)

~136 Quaternary Phenyl C's

~127 - 129 Phenyl C's (CH)

~110 C-4 (Pyridine)

~71-72 O-CH₂ (both benzylic carbons)

Infrared (IR) Spectroscopy
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The IR spectrum is used to identify key functional groups based on their vibrational

frequencies.

Wavenumber (cm⁻¹) Vibration Type Functional Group

2500-3300 (broad) O-H stretch Carboxylic Acid

3030-3100 (sharp) C-H stretch Aromatic (Pyridine & Phenyl)

2850-2960 (sharp) C-H stretch Aliphatic (CH₂)

~1700-1725 C=O stretch Carboxylic Acid

~1580-1610 C=C / C=N stretch Aromatic Rings

~1200-1300 C-O stretch Aryl Ether & Carboxylic Acid

690-770 (strong) C-H bend
Monosubstituted Benzene

Rings

Mass Spectrometry (MS)
In mass spectrometry, the molecule would be ionized and fragmented. Electron Impact (EI)

ionization would likely produce the following key signals.

m/z Ratio Predicted Identity Fragmentation Pathway

335 [M]⁺ Molecular Ion

290 [M - COOH]⁺
Loss of the carboxylic acid

group

244 [M - CH₂Ph]⁺ Loss of a benzyl group

91 [C₇H₇]⁺
Tropylium ion (from benzyl

fragmentation)

A Framework for Deeper Computational Analysis
To move beyond predictive properties and understand the molecule's dynamic behavior, a

structured computational workflow is essential. This process allows for the simulation of
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molecular behavior, providing insights that are difficult to obtain through purely experimental

means.[16]

Start: 2D Structure of 3,5-Bis(benzyloxy)picolinic acid

Geometry Optimization

- Find lowest energy 3D structure
- Methods: DFT (e.g., B3LYP/6-31G*)

Conformational Analysis

- Explore rotational energy landscape of the 6 rotatable bonds
- Identify stable low-energy conformers

 Provides starting point
 for exploring flexibility 

Frontier Molecular Orbital Analysis (HOMO/LUMO)

- Calculate Highest Occupied & Lowest Unoccupied Molecular Orbitals
- Predict sites of chemical reactivity

Molecular Electrostatic Potential (MEP) Mapping

- Calculate electron density surface
- Identify nucleophilic (red) and electrophilic (blue) regions

 Use lowest energy
 conformers for analysis 

Molecular Docking (if target is known)

- Dock low-energy conformers into protein active site
- Predict binding affinity and interactions

 Test multiple conformers
 for best binding pose 

End: Predicted Biological Activity & Reactivity Profile

Click to download full resolution via product page

Figure 2: Proposed workflow for in-silico analysis.

Causality of the Workflow:

Geometry Optimization: We begin by converting the 2D structure into its most stable 3D

conformation. This is the foundation for all subsequent calculations, as an inaccurate
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structure will yield meaningless results.

Conformational Analysis: Due to its 6 rotatable bonds, the molecule can exist in many

shapes. This step is crucial to identify the most energetically favorable conformers that are

likely to exist in a biological system and be responsible for its activity.[14]

MEP & Frontier Orbital Analysis: These quantum chemical calculations reveal the molecule's

electronic character. The MEP map shows where the molecule is likely to form hydrogen

bonds or other electrostatic interactions, while HOMO/LUMO analysis points to the most

reactive sites, guiding predictions about metabolism or covalent interactions.[16]

Molecular Docking: If a biological target is hypothesized, docking the low-energy conformers

into its binding site can predict the strength and nature of the interaction. This is a

cornerstone of modern, rational drug design.[17]

Synthesis of Findings & Implications for Drug
Development
The theoretical data paint a picture of a molecule with promising, albeit challenging, drug-like

characteristics.

High Permeability, Potential Solubility Issues: The high cLogP and ideal TPSA suggest that

3,5-Bis(benzyloxy)picolinic acid is likely to be a good "Rule of 5" candidate with excellent

passive membrane permeability.[13] However, its high lipophilicity may lead to poor aqueous

solubility, a common challenge in drug development. The ionizable carboxylic acid group will

be critical in mitigating this, potentially allowing for the formation of soluble salts.

A Scaffold for Targeted Design: The molecule's conformational flexibility, combined with the

potential for pi-stacking from the two phenyl rings and hydrogen bonding from the picolinic

acid core, makes it a versatile scaffold. These features could be exploited to achieve high-

affinity binding to a range of biological targets, from kinases to receptors.[18][19][20]

Metabolic Considerations: The benzylic CH₂ groups and the phenyl rings are potential sites

of metabolism by cytochrome P450 enzymes (e.g., hydroxylation). The ether linkages could

also be subject to cleavage. The computational workflow described above can help predict
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these metabolic "hotspots," allowing for proactive chemical modification to improve metabolic

stability.

Conclusion
3,5-Bis(benzyloxy)picolinic acid is a molecule of significant theoretical interest. Its predicted

properties—moderate polarity, high lipophilicity, excellent TPSA, and significant conformational

flexibility—position it as a promising scaffold for the development of novel therapeutics. While it

presents a potential challenge in terms of aqueous solubility, its structural features offer

numerous avenues for achieving potent and specific biological activity. This in-depth theoretical

guide provides a robust, data-driven foundation for any researcher or organization looking to

synthesize, evaluate, and ultimately capitalize on the potential of this intriguing compound. The

predictive data herein should serve as a powerful tool to accelerate the research and

development lifecycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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